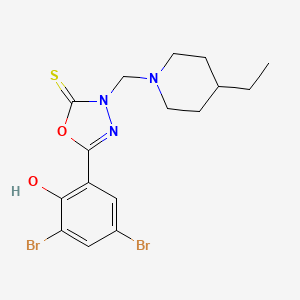
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: Reacting an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring.
Functionalization: Introducing the 3,5-dibromo-2-hydroxyphenyl and 4-ethyl-1-piperidinylmethyl groups through suitable substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the oxadiazole core.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole core.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibiting antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer, infections, and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with specific molecular targets and pathways. These compounds may inhibit enzymes, interfere with DNA replication, or disrupt cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione: Basic structure without additional functional groups.
1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl: A similar compound with a phenyl group instead of the 3,5-dibromo-2-hydroxyphenyl group.
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-methoxyphenyl): A derivative with a methoxyphenyl group.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- lies in its specific functional groups, which may impart unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
81963-88-4 |
|---|---|
Molecular Formula |
C16H19Br2N3O2S |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(4-ethylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H19Br2N3O2S/c1-2-10-3-5-20(6-4-10)9-21-16(24)23-15(19-21)12-7-11(17)8-13(18)14(12)22/h7-8,10,22H,2-6,9H2,1H3 |
InChI Key |
XZMWLHOKTKSXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















